molecular formula C18H27CrN3O6 B12363424 chromium(6+);piperidin-1-ide-2-carboxylate

chromium(6+);piperidin-1-ide-2-carboxylate

Cat. No.: B12363424
M. Wt: 433.4 g/mol
InChI Key: CGZYPRCSLUWLCP-UHFFFAOYSA-K
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Description

Chromium(6+);piperidin-1-ide-2-carboxylate is a compound that combines the properties of chromium in its +6 oxidation state with a piperidine derivative. Chromium compounds in the +6 oxidation state are known for their strong oxidizing properties, while piperidine derivatives are widely used in pharmaceuticals and organic synthesis due to their versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chromium(6+);piperidin-1-ide-2-carboxylate typically involves the reaction of a chromium(VI) compound, such as chromium trioxide, with piperidin-1-ide-2-carboxylic acid. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the stability of the chromium(VI) species.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of high-purity chromium(VI) compounds and the subsequent reaction with piperidin-1-ide-2-carboxylic acid under optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Chromium(6+);piperidin-1-ide-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: Due to the strong oxidizing nature of chromium(VI), the compound can oxidize a wide range of organic and inorganic substrates.

    Reduction: The chromium(VI) center can be reduced to lower oxidation states, such as chromium(III), under appropriate conditions.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in acidic or neutral media.

    Reduction: Reducing agents such as sodium borohydride or zinc dust can be used in aqueous or organic solvents.

    Substitution: Nucleophiles such as amines or thiols can react with the piperidine moiety under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce chromium(III) complexes.

Scientific Research Applications

Chromium(6+);piperidin-1-ide-2-carboxylate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for oxidation and functional group transformations.

    Biology: Investigated for its potential effects on biological systems, including its role as an oxidizing agent in biochemical assays.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs that target specific biochemical pathways.

    Industry: Utilized in various industrial processes, including catalysis and materials science.

Mechanism of Action

The mechanism of action of chromium(6+);piperidin-1-ide-2-carboxylate involves the interaction of the chromium(VI) center with target molecules. The strong oxidizing properties of chromium(VI) enable it to transfer oxygen atoms to substrates, leading to their oxidation. The piperidine moiety can interact with biological targets, potentially modulating their activity through nucleophilic or electrophilic interactions.

Comparison with Similar Compounds

Chromium(6+);piperidin-1-ide-2-carboxylate can be compared with other chromium(VI) compounds and piperidine derivatives:

    Chromium(VI) Compounds: Similar compounds include chromium trioxide and potassium dichromate, which also exhibit strong oxidizing properties.

    Piperidine Derivatives: Similar compounds include piperidine itself and various substituted piperidines, which are widely used in pharmaceuticals and organic synthesis.

The uniqueness of this compound lies in its combination of a strong oxidizing chromium(VI) center with a versatile piperidine moiety, making it a valuable reagent in both chemical and biological research.

Properties

Molecular Formula

C18H27CrN3O6

Molecular Weight

433.4 g/mol

IUPAC Name

chromium(6+);piperidin-1-ide-2-carboxylate

InChI

InChI=1S/3C6H10NO2.Cr/c3*8-6(9)5-3-1-2-4-7-5;/h3*5H,1-4H2,(H,8,9);/q3*-1;+6/p-3

InChI Key

CGZYPRCSLUWLCP-UHFFFAOYSA-K

Canonical SMILES

C1CC[N-]C(C1)C(=O)[O-].C1CC[N-]C(C1)C(=O)[O-].C1CC[N-]C(C1)C(=O)[O-].[Cr+6]

Origin of Product

United States

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